Cas no 874-60-2 (p-Toluoyl chloride)

p-Toluoyl Chloride (4-Methylbenzoyl Chloride) is a versatile acylating agent used in organic synthesis and pharmaceutical manufacturing. This compound, with the molecular formula C8H7ClO, is characterized by its high reactivity due to the presence of the acyl chloride functional group. It is particularly valued for its role in introducing the p-toluoyl moiety into target molecules, enabling the synthesis of esters, amides, and other derivatives. The methyl group on the aromatic ring enhances its stability while maintaining reactivity. p-Toluoyl chloride is commonly employed in fine chemical production, agrochemicals, and specialty polymers. Proper handling is essential due to its moisture sensitivity and corrosive nature. Storage under inert conditions is recommended to preserve its integrity.
p-Toluoyl  chloride structure
p-Toluoyl chloride structure
Product Name:p-Toluoyl chloride
CAS No:874-60-2
MF:C8H7ClO
MW:154.593581438065
MDL:MFCD00000696
CID:40148
PubChem ID:13405
Update Time:2025-10-22

p-Toluoyl chloride Chemical and Physical Properties

Names and Identifiers

    • p-Toluoyl chloride
    • 4-Methylbenzoyl chloride
    • para-toluoyl chloride
    • p-methylbenzoyl chloride
    • 4-Methylbenzoic acid chloride
    • 4-methylbenzoic chloride
    • 4-methyl-benzoyl chloride
    • 4-Toluoyl chloride
    • Benzoyl chloride,4-methyl
    • EINECS 212-864-8
    • p-Toluic acid chloride
    • p-Toluyl chloride
    • Benzoyl chloride, 4-methyl-
    • 4-Methylbenzoylchloride
    • NQUVCRCCRXRJCK-UHFFFAOYSA-N
    • 092E36PWL4
    • P-METHYL BENZOYL CHLORIDE
    • 4-toluoylchloride
    • p-toloyl chloride
    • rho-toluoyl chloride
    • p-Toluoyl chloride
    • 4-methyben
    • 4-Methylbenzoyl chloride (ACI)
    • p-Toluoyl chloride (6CI, 7CI, 8CI)
    • 4-Methylbenzenecarbonyl chloride
    • p-Toluenecarbonyl chloride
    • p-Toluoyl chloride,99%
    • STR00001
    • T0311
    • Q27236446
    • p-Toluoyl chloride, 98%
    • BRN 0471492
    • CAS-874-60-2
    • 4-methybenzoyl chloride
    • NS00039194
    • F71124
    • Q-200497
    • 4-09-00-01733 (Beilstein Handbook Reference)
    • 4-methyl benzoyl chloride
    • DTXCID2031168
    • MFCD00000696
    • CCRIS 8620
    • NCGC00357105-01
    • A842222
    • AKOS009156716
    • 874-60-2
    • STL370311
    • 4-methyl-benzoylchloride
    • EN300-33500
    • F2190-0041
    • BBL027306
    • DTXSID5052595
    • SCHEMBL2310
    • p-Toluoyl chloride, purum, >=98.0% (GC)
    • CHEMBL3561345
    • Tox21_303832
    • UNII-092E36PWL4
    • MDL: MFCD00000696
    • Inchi: 1S/C8H7ClO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3
    • InChI Key: NQUVCRCCRXRJCK-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)Cl
    • BRN: 0471492

Computed Properties

  • Exact Mass: 154.01900
  • Monoisotopic Mass: 154.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Colorless or yellowish liquid
  • Density: 1.169 g/mL at 25 °C(lit.)
  • Melting Point: −4-−2 °C (lit.)
  • Boiling Point: 216°C
  • Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • Refractive Index: n20/D 1.553(lit.)
  • PH: 1 (H2O, 20℃)
  • Water Partition Coefficient: Reacts with water alcohol.
  • PSA: 17.07000
  • LogP: 2.37400
  • Vapor Pressure: 0.55 mmHg ( 20 °C)
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not determined

p-Toluoyl chloride Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45-S24/25
  • RTECS:XV1660000
  • Hazardous Material Identification: C
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R34
  • HazardClass:8
  • PackingGroup:II
  • TSCA:Yes
  • Explosive Limit:1.6%, 117°F
  • Storage Condition:Inert atmosphere,Room Temperature(BD42075)

p-Toluoyl chloride Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

p-Toluoyl chloride Pricemore >>

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p-Toluoyl chloride Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Oxalyl chloride ;  0 °C; 4 h, 25 °C
Reference
Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature
Xiong, Wenzhang; et al, Journal of the American Chemical Society, 2022, 144(34), 15894-15902

Production Method 2

Reaction Conditions
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  24 h, 22 °C → 110 °C
Reference
A Palladium-Catalyzed Carbonylation Approach to Acid Chloride Synthesis
Quesnel, Jeffrey S.; et al, Journal of the American Chemical Society, 2013, 135(45), 16841-16844

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Acetonitrile ;  3 h, 80 °C
Reference
A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides
Wu, Xiaofang; et al, Journal of Chemical Research, 2020, 44(5-6), 301-304

Production Method 4

Reaction Conditions
1.1 Reagents: Carbon monoxide Solvents: Benzene-d6 ;  5 min, 4 atm, rt
Reference
From Aryl Iodides to 1,3-Dipoles: Design and Mechanism of a Palladium Catalyzed Multicomponent Synthesis of Pyrroles
Torres, Gerardo M.; et al, Journal of the American Chemical Society, 2016, 138(23), 7315-7324

Production Method 5

Reaction Conditions
Reference
Chlorination of xylenes and secondary products. II. Reactions of the chlorinated products
Englaender, Fritz; et al, Chemiker-Zeitung, 1979, 103(1), 9-17

Production Method 6

Reaction Conditions
1.1 Solvents: Benzene-d6 ;  5 min, 4 atm, 3 °C
Reference
A dual light-driven palladium catalyst: Breaking the barriers in carbonylation reactions
Torres, Gerardo M. ; et al, Science (Washington, 2020, 368(6488), 318-323

Production Method 7

Reaction Conditions
1.1 Catalysts: 2241736-67-2 Solvents: Benzene-d6 ;  20 h, 110 °C
Reference
Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar-X σ-Bonds and Acid Chloride Synthesis
De La Higuera Macias, Maximiliano; et al, Journal of the American Chemical Society, 2018, 140(32), 10140-10144

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane-d2 ;  2 h, 50 °C
Reference
Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar-X σ-Bonds and Acid Chloride Synthesis
De La Higuera Macias, Maximiliano; et al, Journal of the American Chemical Society, 2018, 140(32), 10140-10144

Production Method 9

Reaction Conditions
1.1 Catalysts: Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Benzene-d6 ;  20 h, 80 °C
Reference
Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar-X σ-Bonds and Acid Chloride Synthesis
De La Higuera Macias, Maximiliano; et al, Journal of the American Chemical Society, 2018, 140(32), 10140-10144

Production Method 10

Reaction Conditions
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 5 min, 0 °C
1.2 Reagents: Oxalyl chloride ;  0 °C; 4 h, rt
Reference
Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions
Huang, Jiamin; et al, Journal of Catalysis, 2023, 423, 19-25

Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  4 h, rt → reflux
Reference
Discovery and Optimization of N-Acyl-6-sulfonamide-tetrahydroquinoline Derivatives as Novel Non-Steroidal Selective Glucocorticoid Receptor Modulators
Li, Dan ; et al, Journal of Medicinal Chemistry, 2022, 65(23), 15710-15724

Production Method 12

Reaction Conditions
Reference
Chlorination of xylenes and secondary products. II. Reactions of the chlorinated products
Englaender, Fritz; et al, Chemiker-Zeitung, 1979, 103(1), 9-17

Production Method 13

Reaction Conditions
1.1 Reagents: Iodine ,  Phosphorus trichloride ;  48 h, 160 °C; rt
Reference
One-step Conversion of Amides and Esters to Acid Chlorides with PCl3
Li, Fangshao; et al, European Journal of Organic Chemistry, 2021, 2021(30), 4314-4317

Production Method 14

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Iodine ,  Phosphorus trichloride Solvents: 1,2-Dichloroethane ;  12 h, 100 °C; rt
Reference
One-step Conversion of Amides and Esters to Acid Chlorides with PCl3
Li, Fangshao; et al, European Journal of Organic Chemistry, 2021, 2021(30), 4314-4317

Production Method 15

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Synthesis of selenium and tellurium bis(thiocarboxylates) and reaction with halogen
Kato, Shinzi; et al, Nippon Kagaku Kaishi, 1987, (7), 1457-63

Production Method 16

Reaction Conditions
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  24 h, 20 atm, rt → 110 °C
Reference
Acid chloride synthesis by the palladium-catalyzed chlorocarbonylation of aryl bromides
Quesnel, Jeffrey S.; et al, Chemistry - A European Journal, 2015, 21(26), 9550-9555

Production Method 17

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3)
Reference
Study of the reaction of substituted benzoic acids and potassium benzoate with benzotrichloride
Freidlin, E. G.; et al, Zhurnal Organicheskoi Khimii, 1980, 16(5), 1040-3

Production Method 18

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Effect of the site of hydrogen-bonding on the liquid crystalline behavior of supramolecular complexes
Xu, X. Y.; et al, Liquid Crystals, 2009, 36(12), 1365-1372

Production Method 19

Reaction Conditions
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
Reference
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Production Method 20

Reaction Conditions
1.1 Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Toluene ;  24 h, 60 °C
Reference
Rhodium-Catalyzed Addition of α-Keto Acid Chlorides with Terminal Alkynes
Kashiwabara, Taigo; et al, Advanced Synthesis & Catalysis, 2011, 353(9), 1485-1490

p-Toluoyl chloride Raw materials

p-Toluoyl chloride Preparation Products

p-Toluoyl chloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:874-60-2)p-Toluoyl chloride
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Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
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Amadis Chemical Company Limited
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(CAS:874-60-2)p-Toluoyl chloride
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Shanghai Hongxiang Biomedical Technology Co., Ltd.
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(CAS:874-60-2)p-Toluoyl Chloride
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(CAS:874-60-2)对甲基苯甲酰氯
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Quantity:25KG,200KG,1000KG
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p-Toluoyl chloride Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on p-Toluoyl chloride

Professional Introduction to p-Toluoyl Chloride (CAS No. 874-60-2)

p-Toluoyl chloride, with the chemical formula C₈H₇ClO, is a crucial intermediate in organic synthesis and pharmaceutical manufacturing. This compound, identified by its CAS number 874-60-2, is widely recognized for its utility in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural properties make it a valuable reagent in the formation of amides, esters, and other functional groups essential for drug development.

The significance of p-toluoyl chloride in modern chemistry cannot be overstated. It serves as a key building block in the production of active pharmaceutical ingredients (APIs) and is particularly important in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and other therapeutic compounds. The compound's ability to undergo nucleophilic substitution reactions makes it an indispensable tool for medicinal chemists.

Recent advancements in synthetic chemistry have highlighted the versatility of p-toluoyl chloride. Researchers have developed novel methodologies to enhance its reactivity and efficiency in various synthetic pathways. For instance, studies have demonstrated its role in the development of more sustainable and environmentally friendly synthetic routes, reducing waste and improving yields. These innovations are particularly relevant in the context of green chemistry, where minimizing environmental impact is a primary goal.

The pharmaceutical industry has also seen significant developments in the application of p-toluoyl chloride. New research indicates its potential in the synthesis of next-generation therapeutics, including kinase inhibitors and protease inhibitors used in cancer treatment. The compound's ability to form stable amide bonds has been leveraged to create more potent and selective drug candidates. Furthermore, its use in peptidomimetics has opened up new avenues for drug design, offering alternatives to traditional peptide-based therapies.

In addition to its pharmaceutical applications, p-toluoyl chloride plays a vital role in the agrochemical sector. It is used in the synthesis of herbicides and pesticides, contributing to more effective crop protection strategies. The compound's reactivity allows for the creation of novel agrochemicals with improved efficacy and reduced environmental impact. This aligns with global efforts to develop sustainable agricultural practices that support food security without compromising ecological balance.

The chemical properties of p-toluoyl chloride make it an excellent choice for various industrial applications beyond pharmaceuticals and agrochemicals. Its compatibility with a wide range of solvents and reagents enhances its utility in specialty chemical manufacturing. For example, it is used in the production of dyes, pigments, and polymers, where its ability to introduce functional groups is highly beneficial. These applications underscore its importance as a versatile chemical intermediate.

From a research perspective, ongoing studies continue to explore new derivatives and applications of p-toluoyl chloride. Researchers are investigating its potential use in material science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable covalent bonds makes it an attractive candidate for creating high-performance materials with tailored properties. Such innovations could lead to breakthroughs in areas ranging from electronics to construction.

The safety and handling of p-toluoyl chloride are critical considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulations, proper precautions must be taken to ensure safe usage. This includes adequate ventilation, personal protective equipment (PPE), and adherence to good laboratory practices (GLP). By following these guidelines, researchers can mitigate risks associated with working with this compound while maximizing its benefits.

In conclusion, p-toluoyl chloride (CAS No. 874-60-2) is a multifaceted compound with broad applications across multiple industries. Its role in pharmaceutical synthesis continues to evolve with advancements in chemical research, offering new opportunities for drug development and material innovation. As industries strive for more sustainable practices, the importance of compounds like p-toluoyl chloride will only continue to grow.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:874-60-2)p-Toluoyl chloride
sfd21722
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:874-60-2)p-Toluoyl chloride
A1207315
Purity:99%
Quantity:2.5kg
Price ($):215.0
Email